2-(6-Tert-butylpyridin-2-yl)ethan-1-amine
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Overview
Description
2-(6-Tert-butylpyridin-2-yl)ethan-1-amine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and an ethylamine chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-bromo-6-tert-butylpyridine.
Grignard Reaction: The bromo compound is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition of Ethylamine: The Grignard reagent is then reacted with ethylamine under controlled conditions to yield 2-(6-tert-butylpyridin-2-yl)ethan-1-amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Systems: For precise control over reaction conditions such as temperature, pressure, and reagent addition rates.
Scalable Purification Techniques: Such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethylamine chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
N-oxides: From oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic transformations.
Biology
Biochemical Probes: Used in the design of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymer backbones to impart unique characteristics.
Mechanism of Action
The mechanism by which 2-(6-tert-butylpyridin-2-yl)ethan-1-amine exerts its effects depends on its application. For instance, as a ligand, it coordinates with metal centers through the nitrogen atoms in the pyridine ring and the amine group, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Tert-butylpyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
2-(6-Tert-butylpyridin-2-yl)acetic acid: Contains a carboxylic acid group instead of an ethylamine chain.
2-(6-Tert-butylpyridin-2-yl)methanamine: Features a methanamine group instead of an ethan-1-amine chain.
Uniqueness
2-(6-Tert-butylpyridin-2-yl)ethan-1-amine is unique due to the presence of both a bulky tert-butyl group and an ethylamine chain, which can influence its reactivity and interactions with other molecules. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(6-tert-butylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3 |
InChI Key |
OOBQNCRJUYCTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)CCN |
Origin of Product |
United States |
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